molecular formula C14H15N3 B2631835 2-(2,6-Dimethylpyrimidin-4-yl)isoindoline CAS No. 2034379-12-7

2-(2,6-Dimethylpyrimidin-4-yl)isoindoline

Cat. No.: B2631835
CAS No.: 2034379-12-7
M. Wt: 225.295
InChI Key: BPSCFRFHXZYKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,6-Dimethylpyrimidin-4-yl)isoindoline” is a chemical compound with the molecular formula C14H15N3. It is a derivative of isoindoline, a heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .


Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .

Scientific Research Applications

Photophysical Properties and pH-Sensing Applications

Compounds like 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione exhibit significant solid-state fluorescence and solvatochromism due to their twisted geometries and molecular conformations in different solvents. These properties are beneficial for developing novel colorimetric pH sensors and logic gates, highlighting the potential of these compounds in analytical applications and materials science (Yan et al., 2017).

NMR Studies and Tautomerism

The tautomerism and nuclear magnetic resonance (NMR) characteristics of phthalic imidine derivatives, closely related to the structure of interest, have been studied to understand their chemical behavior in solution. These studies provide insight into the molecular structures and potential applications of these compounds in chemical analysis (Spiessens & Anteunis, 2010).

Antifungal Effects

Derivatives containing the 2,6-dimethylpyrimidin-4-yl moiety have shown effectiveness against certain types of fungi, such as Aspergillus terreus and Aspergillus niger. This suggests their potential as antifungal agents, contributing to the development of new treatments for fungal infections (Jafar et al., 2017).

Synthesis and Biological Activity of Isoindoline Derivatives

Isoindoline compounds, including those related to 2-(2,6-Dimethylpyrimidin-4-yl)isoindoline, have been synthesized and evaluated for their biological activities. These studies have explored their potential in pharmacological applications, particularly concerning their antiproliferative effects on various cell lines, indicating their relevance in medical research and drug development (Sović et al., 2011).

Chemistry and Cyclization Reactions

Cyclization reactions involving cyanamides and compounds like 2-(4,6-dimethylpyrimidin-2-yl)isoindoline lead to the formation of various heterocyclic derivatives. These chemical transformations are crucial for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science (Shikhaliev et al., 2008).

Properties

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-7-14(16-11(2)15-10)17-8-12-5-3-4-6-13(12)9-17/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSCFRFHXZYKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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